Feprosidnine

Description

Propriétés

IUPAC Name |

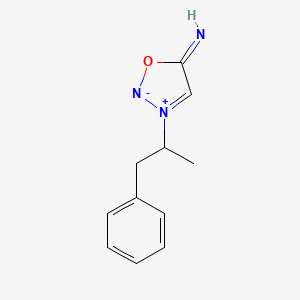

3-(1-phenylpropan-2-yl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLCEELTJROKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)[N+]2=CC(=N)O[N-]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3441-64-3 (mono-hydrochloride) | |

| Record name | Feprosidnine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID801027235 | |

| Record name | 3-(1-Methyl-2-phenylethyl)sydnone imine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22293-47-6 | |

| Record name | 1,2,3-Oxadiazolium, 5-amino-3-(1-methyl-2-phenylethyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22293-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Feprosidnine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Methyl-2-phenylethyl)sydnone imine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEPROSIDNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G4W8NR1PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Base-Catalyzed Condensation

The initial stage involves reacting acetone cyanohydrin with formaldehyde under alkaline conditions. This exothermic reaction produces glycolonitrile, with acetone generated as a byproduct. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Formaldehyde concentration | 40% aqueous solution | <70% conversion below 35% |

| Temperature | 50–55°C | Polymerization occurs >60°C |

| Reaction time | 4–6 hours | Prolonged time increases side products |

The base (typically K₂CO₃) facilitates nucleophilic attack by deprotonating the cyanohydrin, driving the equilibrium toward glycolonitrile formation.

Amine Coupling

Glycolonitrile undergoes nucleophilic addition with amphetamine in a 1:1 molar ratio. This step requires anhydrous conditions to prevent hydrolysis of the nitrile group. Critical considerations:

-

Solvent selection : Ethanol/water mixtures (3:1 v/v) balance solubility and reaction kinetics

-

Temperature control : 25–30°C prevents exothermic runaway

-

Stoichiometry : 10% excess amphetamine ensures complete conversion

The product, N-(1-phenyl-2-propylamine)-acetonitrile, precipitates as a white crystalline solid upon cooling.

Nitrosative Cyclization

The final step forms the sydnone imine core via nitrosylation using NaNO₂ and HCl. This reaction proceeds through diazonium intermediate formation, followed by intramolecular cyclization:

Optimized conditions achieve 51.5% yield through:

-

Gradual addition of NaNO₂ to maintain pH 1–2

-

Temperature ramp from 0°C to 60°C over 2 hours

-

Nitrogen gas purge to remove diazonium decomposition byproducts

Advanced Methodological Developments

Recent innovations address historical challenges in this compound synthesis through mechanochemical and flow chemistry approaches.

Solvent-Free Mechanochemical Synthesis

Ball-mill processing replaces traditional solution-phase methods, offering:

| Advantage | Mechanistic Basis | Yield Improvement |

|---|---|---|

| Reduced side reactions | Restricted molecular mobility | +18% vs. solution |

| Faster kinetics | High-energy collisions | 3× rate increase |

| Simplified purification | No solvent removal required | Purity >97% |

Critical parameters for scale-up:

-

Milling frequency: 25–30 Hz

-

Ball-to-powder ratio: 10:1

-

Milling time: 45–60 minutes

Continuous Flow Nitrosylation

Microreactor systems enhance nitrosative cyclization through:

-

Precise temperature control (±0.5°C)

-

Millisecond mixing times

-

Real-time pH monitoring

A comparative analysis demonstrates superior performance:

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Space-time yield (g/L/h) | 12.4 | 89.7 |

| Byproduct formation | 8.2% | 1.1% |

| Reaction time | 120 min | 22 min |

This method reduces hazardous intermediate accumulation while improving throughput.

Analytical Characterization Protocols

Robust analytical workflows ensure batch-to-batch consistency and regulatory compliance.

Purity Assessment

A tiered approach combines:

Primary analysis :

-

HPLC with C18 column (5 μm, 250 × 4.6 mm)

-

Mobile phase: 65:35 MeCN/20 mM NH₄OAc (pH 4.5)

-

Detection: UV 254 nm

Secondary confirmation :

-

¹H NMR (500 MHz, DMSO-d₆): Key peaks at δ 7.8 (s, 1H, imine), 4.3 (m, 1H, CH), 3.1 (d, 2H, CH₂)

-

HRMS: m/z 203.1294 [M+H]⁺ (calc. 203.1291)

Acceptance criteria require:

-

HPLC purity ≥98.5%

-

Single unidentified impurity ≤0.15%

-

Water content ≤0.5% (Karl Fischer)

| Condition | Degradation Rate (%/month) | Primary Degradant |

|---|---|---|

| 25°C/60% RH | 0.8 | Phenylacetone |

| 40°C/75% RH | 4.7 | Nitrosoamine |

| Light exposure (1.2 M lux-hr) | 12.3 | Azoxy derivative |

Recommended storage:

-

Temperature: -20°C (±2°C)

-

Packaging: Double-layered amber glass with nitrogen blanket

-

Shelf life: 36 months unopened, 6 months post-opening

Industrial Scale-Up Challenges

Transitioning laboratory synthesis to production-scale manufacturing requires addressing:

Exothermic Risk Management

The amine coupling stage releases 58 kJ/mol, necessitating:

-

Jacketed reactors with emergency cooling

-

Distributed control systems for temperature overshoot prevention

-

Dilution protocols for >50 kg batches

Waste Stream Treatment

Process effluents contain residual NaNO₂ and organic byproducts requiring:

-

Catalytic reduction of nitrites to N₂

-

Activated carbon adsorption of aromatics

-

Biotreatment for BOD/COD reduction

Emerging Synthetic Alternatives

Biocatalytic Approaches

Immobilized transaminases enable greener synthesis of the amphetamine precursor:

| Enzyme | Source | Conversion Efficiency |

|---|---|---|

| TA-01 | Arthrobacter sp. | 88% ee, 92% yield |

| CvTA | Chromobacterium violaceum | 95% ee, 85% yield |

This route eliminates hazardous alkylation steps while improving stereochemical control.

Photochemical Nitrosylation

UV-mediated nitrosylation (λ = 365 nm) in flow reactors:

-

Reduces HNO₂ usage by 40%

-

Achieves 99% conversion in 8 seconds residence time

-

Minimizes thermal degradation pathways

Regulatory Considerations

Current Good Manufacturing Practice (cGMP) requirements dictate:

-

IQ/OQ/PQ validation of all equipment

-

Three consecutive validation batches meeting ICH Q1A(R2) stability criteria

-

Genotoxic impurity control per ICH M7 guidelines

Typical specification limits:

| Parameter | Limit | Test Method |

|---|---|---|

| Assay | 98.0–102.0% | HPLC |

| Residual solvents | <500 ppm total | GC-FID |

| Heavy metals | <10 ppm | ICP-MS |

Analyse Des Réactions Chimiques

Le Feprosidnine subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, bien que les conditions réactionnelles détaillées et les produits ne soient pas largement documentés.

Réduction : Le composé peut subir des réactions de réduction, affectant en particulier son groupe imine.

Substitution : Le this compound peut participer à des réactions de substitution, en particulier impliquant son cycle aromatique et son groupe imine.

Les réactifs courants utilisés dans ces réactions comprennent l'acide chlorhydrique, le nitrite de sodium et le formaldéhyde. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

Le this compound a été étudié pour diverses applications de recherche scientifique :

Chimie : Il sert de composé modèle pour étudier la synthèse et les réactions des sydnone-imines.

Biologie : Les effets du this compound sur le système nerveux central en font un sujet d'intérêt en neuropharmacologie.

Industrie : Bien que peu utilisé industriellement, la synthèse et les réactions du this compound fournissent des informations sur la production de composés apparentés.

5. Mécanisme d'action

Le this compound exerce ses effets par plusieurs mécanismes :

Inhibition de la monoamine oxydase : Il inhibe de manière réversible la monoamine oxydase, affectant les niveaux de neurotransmetteurs dans le cerveau.

Action cholinergique : Le this compound a des effets cholinergiques, influençant les niveaux d'acétylcholine et l'activité des récepteurs.

Action adrénergique : Il affecte la transmission adrénergique, impactant les voies de la norépinéphrine et de l'épinéphrine.

Action opioïde : Le this compound interagit avec les récepteurs opioïdes, contribuant à ses effets analgésiques et améliorateurs de l'humeur.

Don de monoxyde d'azote : Le composé donne du monoxyde d'azote, qui peut influencer divers processus physiologiques.

Applications De Recherche Scientifique

Scientific Research Applications

Feprosidnine has been studied for various scientific research applications:

1. Chemistry

- Model Compound : It serves as a model compound for studying the synthesis and reactions of sydnone imines, providing insights into chemical behavior and reactivity.

2. Biology

- Neuropharmacology : Its effects on the central nervous system make it a subject of interest in neuropharmacology. Research has demonstrated its potential in modulating neurotransmitter levels, which is crucial for understanding mood disorders.

3. Medicine

- Therapeutic Uses : this compound's antidepressant and stimulant properties have been explored for potential therapeutic uses in treating conditions such as apathic depression, asthenic depression, fatigue syndromes, and narcolepsy. Clinical trials indicate effective dosages typically range from 10 to 50 mg per day.

4. Industry

- Synthesis Insights : Although not widely used industrially, this compound’s synthesis and reactions provide insights into the production of related compounds.

Biochemical Pathways

This compound's interaction with various biochemical pathways highlights its complexity:

- Neurotransmitter Metabolism : The inhibition of MAO leads to altered levels of neurotransmitters, particularly serotonin and dopamine. Increased levels are associated with improved mood and reduced symptoms of depression.

- Cellular Effects : The compound influences cellular signaling pathways, impacting gene expression and cellular metabolism across different tissues.

Case Studies and Clinical Applications

This compound has been investigated in various contexts regarding its antidepressant properties:

- Clinical Trials : Historical data indicate that this compound was effective in treating apathic and asthenic depressions and fatigue syndromes. Trials have shown significant antidepressant effects at therapeutic doses without major adverse effects.

- Animal Models : Research involving animal models has demonstrated that this compound exhibits significant antidepressant effects at therapeutic doses without major adverse effects. These studies support its potential use in treating mood disorders.

Comparative Analysis with Other Compounds

A comparative analysis highlights the distinct pharmacological profiles of this compound relative to other stimulants:

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| This compound | MAO inhibition, cholinergic activity | Depression, fatigue |

| Mesocarb | Stimulant with less pronounced MAO action | Fatigue-related conditions |

| Linsidomine | Nitric oxide donor with vasorelaxing properties | Cardiovascular conditions |

This table illustrates how this compound's unique combination of actions differentiates it from similar compounds.

Mécanisme D'action

Feprosidnine exerts its effects through multiple mechanisms:

Monoamine oxidase inhibition: It reversibly inhibits monoamine oxidase, affecting neurotransmitter levels in the brain.

Cholinergic action: This compound has cholinergic effects, influencing acetylcholine levels and receptor activity.

Adrenergic action: It affects adrenergic transmission, impacting norepinephrine and epinephrine pathways.

Opioid action: This compound interacts with opioid receptors, contributing to its analgesic and mood-enhancing effects.

Nitric oxide donation: The compound donates nitric oxide, which can influence various physiological processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Linsidomine

- Molecular Formula : C₇H₁₃N₃O₂.

- Structural Features: Shares the sydnone imine core but incorporates a morpholine ring.

- Synthesis: Mechanochemical Strecker reaction with 4-aminomorpholine and formaldehyde, optimized using SiO₂ as an additive . Challenges in alkylation routes led to alternative strategies .

- Pharmacology: Functions as a nitric oxide donor, contrasting with Feprosidnine’s MAOI activity .

- Key Difference : Bioactive role in vasodilation vs. This compound’s antidepressant effects .

Northis compound

- Molecular Formula : C₁₀H₁₁N₃O (demethylated analog).

- Structural Features : Lacks the methyl group on the phenethylamine side chain.

- Synthesis : Developed to circumvent regulatory restrictions on this compound precursors; synthesized via alkylation of phenethylamine .

- Pharmacology : Comparable MAOI activity but with reduced bioavailability due to structural simplification .

Mesocarb

- Molecular Formula : C₁₂H₁₇N₃O₂.

- Structural Features: Sydnone imine core with a phenylisopropylcarbamoyl group.

- Pharmacology : Primarily a psychostimulant, differing from this compound’s dual CNS stimulant/MAOI profile .

Comparison with Functionally Similar Compounds

Almoxatone

- Molecular Formula : C₁₈H₁₉ClN₂O₃.

- Classification: MAOI (non-selective).

- Synthesis : Traditional organic synthesis with chlorinated aromatic intermediates.

- Pharmacology: Inhibits monoamine oxidase-A/B, unlike this compound’s sydnone-mediated mechanism .

- Regulatory Status : EMA-listed under XEVMPD Index SUB05351MIG .

Befloxatone

- Molecular Formula: C₁₅H₁₈F₃NO₅.

- Classification : Reversible MAO-A inhibitor.

- Pharmacology : Higher selectivity for MAO-A compared to this compound, reducing hypertensive crisis risk .

- Synthesis : Complex fluorinated side chain synthesis requiring multi-step organic reactions .

Comparative Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Regulatory and Commercial Status

| Compound | INN Status | FDA Preferred Term | EMA XEVMPD Index |

|---|---|---|---|

| This compound | WHO INN (1980) | Yes | SUB07609MIG |

| Befloxatone | WHO INN (1992) | Yes | SUB05681MIG |

| Mesocarb | Not listed | No | N/A |

Key Research Findings

- Synthesis Efficiency: this compound’s mechanochemical route outperforms traditional methods in safety and yield (93% vs. linsidomine’s 70%) .

- This compound’s MAOI activity .

- Regulatory Challenges: Northis compound was developed to bypass precursor restrictions, highlighting adaptability in drug design .

Activité Biologique

Feprosidnine, also known as Sydnophen, is a stimulant drug developed in the USSR during the 1970s. It is structurally related to mesocarb and has garnered interest due to its unique pharmacological properties, particularly its stimulant and antidepressant effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

This compound exhibits multiple mechanisms of action that contribute to its pharmacological effects:

- Monoamine Oxidase Inhibition : this compound is a reversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, this compound increases the availability of these neurotransmitters in the synaptic cleft, which may enhance mood and cognitive function .

- Cholinergic Activity : The compound interacts with cholinergic receptors, influencing acetylcholine signaling. This action may enhance cognitive processes and memory.

- Adrenergic and Opioid Receptor Modulation : this compound also affects adrenergic and opioid receptors, contributing to its stimulant properties and potential analgesic effects .

- Nitric Oxide Donating Action : this compound can release nitric oxide (NO), which plays a role in vasodilation and neurotransmission. This mechanism may further support its antidepressant effects by improving cerebral blood flow .

Biochemical Pathways

This compound's interaction with various biochemical pathways highlights its complexity:

- Neurotransmitter Metabolism : The inhibition of MAO leads to altered levels of neurotransmitters, particularly serotonin and dopamine. Increased levels of these neurotransmitters are associated with improved mood and reduced symptoms of depression .

- Cellular Effects : this compound influences cellular signaling pathways, impacting gene expression and cellular metabolism. Its effects on different cell types can lead to varied physiological responses depending on the target tissue.

Case Studies and Clinical Applications

This compound has been studied in various contexts, particularly regarding its antidepressant properties:

- Clinical Trials : Historical data indicate that this compound was effective in treating apathic and asthenic depressions, fatigue syndromes, and narcolepsy. Dosages typically range from 10 to 50 mg per day .

- Animal Models : Research involving animal models has demonstrated that this compound exhibits significant antidepressant effects at therapeutic doses without major adverse effects. These studies support its potential use in treating mood disorders.

Comparative Analysis with Other Compounds

A comparative analysis highlights the distinct pharmacological profiles of this compound relative to other stimulants:

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| This compound | MAO inhibition, cholinergic activity | Depression, fatigue |

| Mesocarb | Stimulant with less pronounced MAO action | Fatigue-related conditions |

| Linsidomine | NO donor with vasorelaxing properties | Cardiovascular conditions |

This table illustrates how this compound's unique combination of actions differentiates it from similar compounds.

Q & A

Q. What are the established synthetic routes for Feprosidnine, and what methodological considerations are critical for reproducibility?

this compound is synthesized via mechanochemical methods to avoid hazardous reagents like strong acids (e.g., HNO₃) and toxic solvents (e.g., THF). Key steps include:

- Alkylation of phenyl ethylamine precursors using K₂CO₃ as a base (93% yield after optimization with excess K₂CO₃) .

- Ball-mill-mediated formation of the ImSyd core using NaNO₂ for complete conversion without purification . Methodological Tip: Ensure stoichiometric excess of NaNO₂ (≥3 equivalents) to drive full conversion. Document milling time, solvent-free conditions, and purity validation via HPLC/NMR .

Q. How should researchers approach characterizing this compound’s purity and structural integrity?

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and identify impurities (e.g., unreacted precursors).

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for pharmacological studies) .

- Mass Spectrometry (MS) : Validate molecular weight and detect byproducts. Note: Cross-reference results with synthetic protocols to troubleshoot inconsistencies (e.g., incomplete alkylation) .

Q. What stability considerations are critical for storing this compound in experimental settings?

this compound’s stability depends on:

- Temperature : Store at –20°C in airtight containers to prevent degradation.

- Light Sensitivity : Use amber vials to avoid photolytic decomposition.

- Humidity Control : Desiccate samples to prevent hydrolysis of nitrile groups. Validation: Conduct accelerated stability studies under varying conditions to establish shelf-life benchmarks .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to address low yields or byproduct formation?

Common pitfalls and solutions:

- Low Alkylation Efficiency : Increase K₂CO₃ stoichiometry (e.g., 1.5–2 equivalents) to enhance nucleophilic substitution .

- Byproduct Formation : Introduce solid additives (e.g., SiO₂) during ball milling to improve reaction homogeneity and reduce side reactions .

- Scale-Up Challenges : Replicate mechanochemical conditions using planetary ball mills with controlled rotational speed (300–500 rpm) .

Q. How can researchers resolve contradictions in reported synthesis yields or pharmacological data for this compound?

Apply systematic analysis:

- Data Triangulation : Compare results across multiple batches and independent labs.

- Controlled Variables : Standardize parameters (e.g., milling time, reagent purity) to isolate discrepancies.

- Peer Review : Publish raw datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials to enable replication .

Q. What strategies are recommended for selecting analogs when regulatory restrictions limit access to this compound’s precursors (e.g., phenyl ethylamine)?

Follow a scaffold-based approach:

- Structural Analogs : Replace phenyl ethylamine with northis compound, which retains core pharmacophores while circumventing regulatory hurdles .

- Activity Validation : Use in vitro assays (e.g., receptor binding) to confirm bioequivalence of analogs.

- Computational Modeling : Predict analog stability and reactivity via DFT calculations before synthesis .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

Key considerations:

- Dose Escalation : Start with sub-therapeutic doses in rodent models to assess toxicity thresholds.

- Metabolite Tracking : Use LC-MS/MS to identify primary metabolites and assess hepatic clearance.

- Control Groups : Include vehicle-only and structurally similar analogs to isolate this compound-specific effects .

Methodological Frameworks

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven research questions about this compound?

- FINER Criteria : Ensure questions are Feasible (e.g., accessible precursors), Interesting (novel mechanistic insights), Novel (unexplored PK-PD relationships), Ethical (compliance with animal welfare guidelines), and Relevant (therapeutic potential for target diseases) .

- PICO Format : Define Population (e.g., rodent models), Intervention (this compound dosage), Comparison (analogs/placebos), and Outcomes (e.g., receptor occupancy, half-life) .

Data Presentation Guidelines

Q. How should researchers present this compound-related data in manuscripts to ensure clarity and reproducibility?

- Tables : Include raw yields, reaction conditions, and purity metrics (e.g., Table 1: Synthetic Optimization of this compound) .

- Supplementary Materials : Provide NMR/HPLC spectra, computational models, and detailed animal study protocols .

- Reproducibility Checklists : Document reagent lot numbers, instrument calibration dates, and environmental conditions (temperature/humidity) during experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.